N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide features a central imidazole ring substituted with a 3-methoxyphenyl group at the 1-position and a sulfanyl acetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a cyanomethyl group.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)18-8-7-17-14(18)21-10-13(19)16-6-5-15/h2-4,7-9H,6,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYUDXYFXKJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and case studies.
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : this compound
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its imidazole and thioacetamide moieties, which are known for their roles in various biochemical pathways. The imidazole ring can interact with biological targets, potentially modulating enzyme activity and receptor interactions.
Antimicrobial Activity
Research has indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that similar imidazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .
Anti-inflammatory Effects
Imidazole derivatives have also been reported to possess anti-inflammatory properties.
- Research Findings : In a comparative study, several imidazole compounds were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. Compounds exhibited 40% to 60% inhibition, suggesting that this compound may similarly reduce inflammation .
Anticancer Potential
The anticancer activity of this compound is under preliminary investigation.
- Findings from Related Studies : Research on structurally similar compounds has shown promising results against various cancer cell lines, including breast and colon cancer. For example, specific derivatives demonstrated cytotoxicity with IC50 values below 20 µM .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Differences: Replaces the 3-methoxyphenyl group with a 4-chlorophenyl group and substitutes the cyanomethyl with a 5-methyloxazole.
- The methyloxazole group increases lipophilicity compared to the polar cyanomethyl substituent .
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Variations in Acetamide Substituents
2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide
- Key Differences: Substitutes the cyanomethyl group with a 5-methylisoxazole.
N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Differences : Replaces the imidazole-sulfanyl moiety with a benzothiazole ring.
- Impact: Benzothiazoles are known for their fluorescence and metal-chelating properties, suggesting divergent applications in diagnostics or catalysis compared to imidazole derivatives .
Functional Group Modifications
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences : Uses a thiazole ring instead of imidazole and lacks the sulfanyl linkage.
- The absence of the thioether linkage may reduce redox activity .
Structural and Functional Implications
Electronic Effects
Hydrogen Bonding and Solubility
- The cyanomethyl group introduces a nitrile, which can engage in dipole interactions but lacks hydrogen-bonding donors. In contrast, compounds with acetamidophenyl () or aminothiazole () groups exhibit enhanced hydrogen-bonding capacity, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
